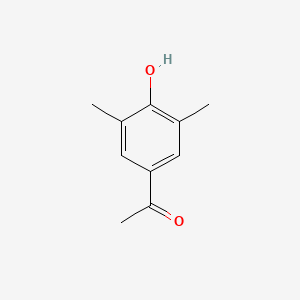

4'-Hydroxy-3',5'-dimethylacetophenone

描述

Historical Context and Discovery

The discovery and development of this compound can be traced back to the broader exploration of substituted acetophenone derivatives in the early 20th century. The compound emerged from systematic investigations into phenolic ketones and their synthetic applications, particularly through the development of the Fries rearrangement reaction. Named after German chemist Karl Theophil Fries, this rearrangement reaction became a cornerstone method for synthesizing hydroxy aryl ketones from phenolic esters. The historical significance of this compound is deeply intertwined with the evolution of electrophilic aromatic substitution chemistry and the understanding of regioselectivity in organic synthesis.

The earliest documented preparations of this compound utilized the Fries rearrangement of 2,6-dimethylphenyl acetate using aluminum chloride as a Lewis acid catalyst. This method, developed in the early 1900s, involved heating the phenolic ester with aluminum chloride at temperatures ranging from 120-140°C, yielding the desired ketone product with moderate efficiency. The reaction mechanism involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, facilitated by the Lewis acid catalyst that coordinates to the carbonyl oxygen atom and promotes the formation of an acylium carbocation intermediate.

Historical patent literature from the mid-20th century documents various synthetic approaches to this compound, including modifications of the classical Fries rearrangement using different Lewis acids such as aluminum bromide and alternative reaction conditions. These developments reflected the growing industrial interest in substituted acetophenones as intermediates for pharmaceutical and polymer applications. The compound gained particular attention in the 1950s and 1960s as researchers recognized its potential as a building block for more complex molecular structures.

The evolution of synthetic methodologies for this compound paralleled advances in organometallic chemistry and catalysis. Alternative synthetic routes were developed using Friedel-Crafts acylation reactions with 2,6-dimethylphenol and acetyl chloride in the presence of aluminum chloride. These methods offered improved yields and more controlled reaction conditions compared to the original Fries rearrangement approaches. The development of these synthetic methodologies established the compound as an accessible and versatile intermediate for further chemical transformations.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends far beyond its role as a simple aromatic ketone. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and represents an important example of how substitution patterns on aromatic rings can influence both chemical reactivity and biological activity. The presence of both electron-donating methyl groups and an electron-withdrawing ketone functionality creates a unique electronic environment that affects the compound's behavior in chemical reactions.

One of the most important applications of this compound lies in its use as a precursor for styrene derivatives through reduction and dehydration reactions. Patent literature describes comprehensive synthetic routes where the compound undergoes catalytic hydrogenation to form the corresponding alcohol, followed by acid-catalyzed dehydration to yield substituted styrenes. These styrene derivatives find applications in polymer chemistry, particularly in the development of photoresist materials used in semiconductor manufacturing. The specific substitution pattern of the precursor ketone influences the thermal stability and dissolution characteristics of the resulting polymers.

The compound demonstrates remarkable versatility in nucleophilic addition reactions due to the electrophilic nature of its carbonyl carbon. Research has shown that the ketone functionality readily undergoes reactions with various nucleophiles, including hydride reagents, organometallic compounds, and nitrogen-containing nucleophiles. The presence of the hydroxyl group provides additional opportunities for derivatization through esterification and etherification reactions, expanding the range of accessible derivatives. This dual functionality makes the compound particularly valuable for the construction of complex molecular architectures.

In pharmaceutical chemistry, this compound serves as a key intermediate in the synthesis of various bioactive molecules. The compound's structure allows for the introduction of additional functional groups through selective chemical transformations, enabling the development of compounds with specific biological activities. The methyl substituents provide steric protection for the hydroxyl group while maintaining sufficient reactivity for further modifications. This balance between stability and reactivity makes the compound an ideal starting material for medicinal chemistry applications.

The synthetic utility of this compound is further enhanced by its ability to participate in condensation reactions. The activated methyl group adjacent to the carbonyl functionality can undergo aldol-type condensations with various electrophiles, providing access to extended carbon frameworks. These reactions are particularly valuable in the synthesis of natural product analogs and complex heterocyclic compounds. The regioselectivity of these transformations can be controlled through the choice of reaction conditions and catalysts.

Table 1: Physical and Chemical Properties of this compound

Table 2: Alternative Names and Chemical Identifiers

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 5325-04-2 |

| International Union of Pure and Applied Chemistry Name | 1-(4-hydroxy-3,5-dimethylphenyl)ethanone |

| Molecular Data File Number | MFCD00195574 |

| Simplified Molecular Input Line Entry System | CC(=O)c1cc(C)c(O)c(C)c1 |

| International Chemical Identifier | 1S/C10H12O2/c1-6-4-9(8(3)11)5-7(2)10(6)12/h4-5,12H,1-3H3 |

The compound's significance extends to its role in understanding structure-activity relationships in organic chemistry. The specific arrangement of substituents on the aromatic ring creates distinct electronic and steric effects that influence both chemical reactivity and physical properties. Studies of this compound have contributed to the broader understanding of how substitution patterns affect the behavior of aromatic ketones in various chemical environments. This knowledge has proven invaluable in the rational design of new compounds with desired properties.

Modern synthetic applications of this compound continue to evolve with advances in catalysis and green chemistry. Recent research has focused on developing more environmentally friendly synthetic routes that minimize waste generation and energy consumption while maintaining high yields and selectivity. These efforts reflect the compound's continued relevance in contemporary organic synthesis and its potential for sustainable chemical manufacturing processes.

属性

IUPAC Name |

1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)5-7(2)10(6)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWPKXVVEOGKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275388 | |

| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-04-2 | |

| Record name | 5325-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxy-3',5'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Hydroxy-3′,5′-dimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEH7JYU4DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

3,5-Dimethyl-4-hydroxyacetophenone primarily targets a diverse set of plant pathogenic bacteria. It has been shown to inhibit the growth of Pseudomonas bacteria.

Mode of Action

The compound interacts with its targets by inhibiting bacterial metabolism and proliferation. Instead, the mode of action could be depolarization of the bacterial cell membrane.

Biochemical Pathways

3,5-Dimethyl-4-hydroxyacetophenone affects the pattern-triggered immunity (PTI) responses in plants. When combined with hydrogen peroxide and peroxidase, components of the mix act synergistically to inhibit bacterial metabolism and proliferation rapidly in a wide range of plant pathogens.

Pharmacokinetics

The compound’s rapid inhibition of bacterial metabolism suggests it may have good bioavailability.

生化分析

Biochemical Properties

It is known that this compound can be used in the synthesis of flavones, which are a class of natural products with a wide range of pharmacological properties.

Molecular Mechanism

It is known that this compound can be used in the synthesis of flavones, but the exact molecular interactions involved in this process are not clear.

生物活性

4'-Hydroxy-3',5'-dimethylacetophenone, with the molecular formula C10H12O2 and CAS number 5325-04-2, is an organic compound belonging to the acetophenone class. This compound is characterized by a hydroxyl group at the para position and two methyl groups at the meta positions of the aromatic ring. Its structural features suggest potential biological activities, particularly due to the presence of a phenolic group and a methyl ketone group.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown significant ability to scavenge free radicals, which helps in reducing oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, acting against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, contributing to its potential therapeutic applications.

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Free Radical Scavenging : The phenolic hydroxyl group is crucial for its antioxidant activity, allowing it to donate hydrogen atoms to free radicals, thus neutralizing them.

- Cell Membrane Interaction : Its structure may facilitate interaction with microbial cell membranes, leading to disruption and subsequent cell death.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other acetophenone derivatives. Below is a comparative table highlighting these compounds and their unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3,4-Dihydroxyacetophenone | Hydroxyl groups | Exhibits stronger antioxidant activity |

| 3,5-Dimethoxyacetophenone | Methoxy groups | Known for enhanced solubility |

| 4-Hydroxyacetophenone | Hydroxyl group | More widely studied for its analgesic effects |

| 3-Methyl-4-hydroxyacetophenone | Methyl group | Significant anti-inflammatory effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity Assessment : A study demonstrated that this compound effectively scavenged DPPH radicals in vitro, indicating its potential as a natural antioxidant.

- Antimicrobial Evaluation : In vitro tests showed that it inhibited the growth of specific bacterial strains, suggesting its application in developing antimicrobial agents.

- Anti-inflammatory Mechanisms : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured cells, highlighting its role in inflammation modulation.

Applications in Organic Synthesis

Beyond its biological activities, this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, thereby expanding its utility in medicinal chemistry and related fields.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and features a phenolic hydroxyl group along with an acetophenone moiety. Its structure includes:

- A benzene ring substituted with:

- A hydroxyl group at the 4' position

- Two methyl groups at the 3' and 5' positions relative to the carbonyl group.

Organic Synthesis

4'-Hydroxy-3',5'-dimethylacetophenone serves as a key precursor in the synthesis of various chalcone derivatives, which are known for their diverse biological activities including antibacterial and anticancer properties. The compound can undergo Claisen-Schmidt condensation reactions with substituted benzaldehydes to generate a library of novel chalcone derivatives for biological evaluation.

Antimicrobial Research

Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that certain chalcones derived from this compound can inhibit bacterial cell wall synthesis, leading to cell death .

Agricultural Applications

The compound has been evaluated for its phytotoxic effects on plant growth. In studies involving Lactuca sativa (lettuce) and Allium cepa (onion), it was found that certain concentrations inhibited germination rates and seedling growth, demonstrating potential as a herbicide or plant growth regulator .

Pharmaceutical Development

In medicinal chemistry, the compound is being explored for its anti-inflammatory properties. It has been used in studies assessing its effects on pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent in inflammatory diseases.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of chalcone derivatives synthesized from this compound against Staphylococcus aureus. The results indicated that several derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential use in developing new antibacterial agents.

Case Study 2: Phytotoxic Effects

In another study focusing on the phytotoxic effects of this compound, researchers applied varying concentrations to seeds of Lactuca sativa. The results showed that higher concentrations led to a marked decrease in germination rates and hypocotyl growth, highlighting its potential application as an herbicide .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor for chalcone derivatives | Effective in generating biologically active compounds |

| Antimicrobial Research | Investigated for antibacterial properties | Significant activity against bacterial strains |

| Agricultural Science | Evaluated for phytotoxic effects on plant growth | Inhibitory effects on germination observed |

| Pharmaceutical Development | Explored for anti-inflammatory effects | Influences cytokine production in macrophages |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

4'-Methylacetophenone

- Structure : Lacks hydroxyl and has only a methyl group at the 4' position.

- Phytotoxicity: Exhibits weaker inhibitory effects on Lactuca sativa seedling growth compared to 4'-Hydroxy-3',5'-dimethylacetophenone. The absence of hydroxyl reduces hydrogen bonding capacity, leading to lower bioactivity .

2',4'-Dimethylacetophenone

- Structure : Methyl groups at 2' and 4' positions; lacks hydroxyl.

- Activity : Shows moderate phytotoxic effects but is less potent than hydroxyl-containing analogs. In soil assays, it inhibits radicle growth by >42%, whereas the hydroxylated derivative exhibits more nuanced concentration-dependent effects .

3',5'-Dimethoxy-4'-hydroxyacetophenone (Acetosyringone, CAS 2478-38-8)

- Structure : Methoxy groups at 3' and 5', hydroxyl at 4'.

- Applications : Widely used in lignin biosynthesis studies and as a signaling molecule in plant-pathogen interactions. The methoxy groups enhance lipophilicity compared to methyl substituents, influencing its role in transmembrane signaling .

4'-Fluoro-3',5'-dimethylacetophenone

Physicochemical Properties

| Compound | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|

| This compound | C₁₀H₁₂O₂ | 4'-OH, 3',5'-CH₃ | Polar, H-bond donor, moderate solubility |

| 3',5'-Dimethoxy-4'-hydroxyacetophenone | C₁₀H₁₂O₄ | 4'-OH, 3',5'-OCH₃ | Lipophilic, stable under acidic conditions |

| 2',4'-Dimethylacetophenone | C₁₀H₁₂O | 2',4'-CH₃ | Non-polar, volatile, low water solubility |

| 4'-Fluoro-3',5'-dimethylacetophenone | C₁₀H₁₁FO | 4'-F, 3',5'-CH₃ | Electron-deficient aromatic ring, reactive in SNAr reactions |

Market and Industrial Relevance

- This compound: Limited market data, but niche applications in specialty chemicals and pharmaceuticals .

- 3',5'-Dimethoxy-4'-hydroxyacetophenone: Established market (CAS 2478-38-8) with demand in agrochemicals and biotechnology; priced at $2,200 for a 2024 market report .

准备方法

Direct Acylation of Substituted Aromatic Precursors

One of the primary synthetic routes to 4'-hydroxy-3',5'-dimethylacetophenone involves Friedel-Crafts acylation of appropriately substituted aromatic compounds.

Starting Materials: Aromatic substrates bearing methyl and hydroxy groups (e.g., 3,5-dimethylphenol or derivatives).

Acylating Agents: Acetyl chloride or acetic anhydride.

Catalysts: Lewis acids such as anhydrous aluminum trichloride (AlCl3).

Solvents: Nonpolar solvents like benzene or toluene.

Reaction Conditions: Typically conducted under anhydrous conditions at controlled temperatures (0–100 °C), with stirring and inert atmosphere to prevent side reactions.

Example Procedure:

A mixture of 3,5-dimethylphenol and acetyl chloride is treated with anhydrous AlCl3 in dry toluene. The reaction proceeds via electrophilic aromatic substitution, where the acetyl cation generated by AlCl3 attacks the aromatic ring ortho or para to the hydroxyl group. After completion, the reaction is quenched with dilute acid, and the product is isolated by extraction and purification.

This method is efficient but requires careful control to avoid polyacylation or rearrangement side reactions. The presence of hydroxyl groups can direct acylation regioselectively.

Fries Rearrangement of Acetylated Phenol Derivatives

The Fries rearrangement is a valuable method for synthesizing hydroxyacetophenones from acetylated phenol derivatives.

Starting Material: 3',5'-dimethylphenyl acetate or acetylated phenol derivatives.

Catalysts: Strong acids such as methanesulfonic acid or phosphorus pentoxide (P2O5) as a catalyst.

Reaction Conditions: Heating at elevated temperatures (e.g., 60–120 °C) for several hours.

Mechanism:

The acetyl group migrates from the oxygen atom of the phenolic acetate to the ortho or para position on the aromatic ring, yielding hydroxyacetophenone derivatives.

Research Findings:

A patent describes the synthesis of 4-hydroxy-3-methoxyacetophenone via Fries rearrangement using methanesulfonic acid, optionally catalyzed by phosphorus pentoxide, achieving good yields under controlled temperature and time. By analogy, similar conditions can be adapted for this compound synthesis using the corresponding acetylated precursor.

Claisen-Schmidt Condensation Followed by Oxidative Cyclization

Although more commonly used for chalcone and flavone synthesis, Claisen-Schmidt condensation between 2-hydroxy-4,5-dimethylacetophenone and aromatic aldehydes can be a preparatory step for derivatives related to this compound.

Starting Materials: 2-hydroxy-4,5-dimethylacetophenone and substituted benzaldehydes.

Catalysts: Base catalysts such as sodium hydroxide or potassium hydroxide.

Solvents: Ethanol or methanol.

Reaction Conditions: Room temperature to reflux for 8–24 hours.

Post-Reaction Processing: Acidification, filtration, and recrystallization.

This method is typically used to prepare chalcone intermediates, which can be further transformed into hydroxyacetophenone derivatives via oxidative cyclization or reduction.

Catalytic Oxidation and Reduction Routes

Selective oxidation and reduction reactions can modify acetophenone derivatives to introduce or modify hydroxyl groups.

Oxidation: Using mild oxidants such as selenium dioxide or DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) under controlled conditions to oxidize methyl groups or side chains.

Reduction: Using catalysts like Pd/C under hydrogen atmosphere to reduce chalcone intermediates to hydroxyacetophenones.

Reaction Conditions: Typically carried out in ethanol or dichloromethane at moderate temperatures (25–50 °C) with stirring overnight.

Such catalytic methods offer selective functional group transformations to obtain the desired hydroxyacetophenone structure.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts/Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3,5-Dimethylphenol + Acetyl chloride/anhydride | Anhydrous AlCl3 | 0–100 °C, dry solvent | Direct, well-established | Requires strict anhydrous setup |

| Fries Rearrangement | Acetylated phenol derivatives | Methanesulfonic acid, P2O5 | 60–120 °C, several hours | Good regioselectivity | Harsh acidic conditions |

| Claisen-Schmidt Condensation | 2-Hydroxy-4,5-dimethylacetophenone + aldehydes | NaOH or KOH | RT to reflux, 8–24 h | Useful for related intermediates | Multi-step process |

| Catalytic Oxidation/Reduction | Chalcone intermediates | SeO2, DDQ, Pd/C | 25–50 °C, overnight | Selective functionalization | Requires catalysts, purification |

| Industrial Continuous Flow | Similar to above | Optimized catalysts and reactors | Controlled temperature and flow | Scalable, high purity | Requires specialized equipment |

Detailed Research Findings

Yield and Purity: Fries rearrangement methods yield hydroxyacetophenones with yields often exceeding 60%, with purity enhanced by recrystallization or chromatography.

Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to monitor reaction progress and purity.

Spectroscopic Characterization: Products are characterized by ^1H NMR, ^13C NMR, IR, UV-visible spectroscopy, and mass spectrometry to confirm structure and substitution patterns.

Catalyst Effects: The presence of catalysts like phosphorus pentoxide improves yield and reaction rate in Fries rearrangement but requires careful handling due to corrosiveness.

Environmental and Safety Considerations: Use of strong acids and Lewis acids necessitates proper safety protocols and waste disposal measures.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4'-Hydroxy-3',5'-dimethylacetophenone, and what are their respective yields under optimal conditions?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2,6-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include selective demethylation of methoxy precursors under acidic conditions. Yields typically range from 70–85%, depending on reaction optimization (e.g., solvent choice, temperature control) .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v) and UV detection at 275 nm. Compare retention times against certified reference materials (CRMs) .

- Structural Confirmation : Employ -NMR (δ 2.3 ppm for acetyl methyl, δ 6.7 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm⁻¹, phenolic O-H stretch at 3200–3500 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Keep in amber glass containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .

- Disposal : Neutralize with dilute NaOH and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported reaction yields during synthesis under varying pH conditions?

- Methodological Answer :

- pH Optimization : Use buffered systems (e.g., acetate buffer at pH 4–6) to stabilize intermediates during acylation.

- Controlled Demethylation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to avoid over-dealkylation.

- Data Reconciliation : Compare kinetic studies under standardized conditions (e.g., 80°C, 12 hours) to isolate pH-specific effects .

Q. How do substituents on the acetophenone ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3',5'-dimethyl groups hinder electrophilic substitution at the para position, directing reactivity to ortho sites.

- Electronic Effects : The hydroxyl group enhances electron density on the ring, favoring Suzuki-Miyaura coupling with aryl boronic acids. Computational DFT studies (e.g., using Gaussian09) can model charge distribution and predict reactive sites .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding affinity to enzymes like cytochrome P450. Validate with in vitro assays (e.g., IC₅₀ measurements).

- Limitations : Models may underestimate solvation effects or fail to account for dynamic protein conformations. Combine with MD simulations (e.g., GROMACS) for improved accuracy .

Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how can they be mitigated?

- Methodological Answer :

- Matrix Interference : Employ SPE (solid-phase extraction) with C18 cartridges to isolate the compound from biological matrices.

- Detection Sensitivity : Use LC-MS/MS in MRM mode (Q1: 179.1 m/z, Q3: 121.0 m/z) for trace-level quantification (LOQ: 0.1 ng/mL) .

Q. How can scalability of synthesis be optimized while maintaining environmental compliance?

- Methodological Answer :

- Green Chemistry : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl) to reduce waste.

- Process Intensification : Use flow reactors to enhance heat/mass transfer and reduce reaction time by 40%.

- Lifecycle Analysis (LCA) : Evaluate solvent recovery systems (e.g., distillation) to minimize E-factor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。